(S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine

Chiral Resolution Quality Control Stereoselective Synthesis

(S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine (CAS 161754-60-5) is a chiral, fluorinated imine building block, classified as an (αS)-N-(2,2-difluoroethylidene)-α-methylbenzenemethanamine. It is a versatile intermediate in the synthesis of chiral 2,2-difluoroethylamine derivatives, which are valuable pharmacophores in agrochemical and pharmaceutical research.

Molecular Formula C10H11F2N
Molecular Weight 183.2 g/mol
CAS No. 161754-60-5
Cat. No. B062355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine
CAS161754-60-5
Molecular FormulaC10H11F2N
Molecular Weight183.2 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N=CC(F)F
InChIInChI=1S/C10H11F2N/c1-8(13-7-10(11)12)9-5-3-2-4-6-9/h2-8,10H,1H3/t8-/m0/s1
InChIKeyMOMZKLAUXURNPG-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of (S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine (CAS 161754-60-5) for Asymmetric Synthesis


(S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine (CAS 161754-60-5) is a chiral, fluorinated imine building block, classified as an (αS)-N-(2,2-difluoroethylidene)-α-methylbenzenemethanamine [1]. It is a versatile intermediate in the synthesis of chiral 2,2-difluoroethylamine derivatives, which are valuable pharmacophores in agrochemical and pharmaceutical research. Its key physicochemical properties, including a density of 1.09 g/mL at 25°C and a specific rotation of -85° (c=1.5, MeOH) , are critical for quality control and confirm the material's (S)-stereochemical identity. This compound is recognized as a foundational building block for introducing a chiral, difluorinated ethylamine moiety into more complex molecular structures [2].

Critical Selection Factors for (S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine Over Potential Alternatives


The generic substitution of (S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine with close analogs, such as its (R)-enantiomer, the racemic mixture, or non-fluorinated imines, is not scientifically sound and will lead to divergent synthetic outcomes or product failure. The (S)-enantiomer establishes the absolute stereochemistry of downstream chiral centers in key transformations, and the substitution with the (R)-enantiomer will produce the opposite stereoisomer of the desired product [1]. The presence of the 2,2-difluoroethylidene group is not a generic substitution for a simple alkyl imine, as the fluorine atoms significantly alter the electronic properties, metabolic stability, and reactivity of the molecule [2]. The selection of this specific, pre-formed chiral imine over alternative synthetic routes offers a distinct advantage in terms of synthetic efficiency, as it provides a direct path to chiral 2,2-difluoroethylamine derivatives in a single hydrogenation step, avoiding lengthy and low-yielding protection/deprotection or resolution sequences [3].

Quantitative Differentiation of (S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine for Informed Procurement


Stereochemical Identity: Specific Rotation of the (S)-Enantiomer

The specific rotation of the (S)-enantiomer is a primary differentiator from its (R)-antipode and a critical quality control metric for ensuring the correct stereoisomer is procured for asymmetric synthesis. The (S)-enantiomer exhibits a specific rotation of -85° (c=1.5, MeOH) , while the (R)-enantiomer is reported with a specific rotation of +85° (c=1.5, MeOH) . This large difference allows for unambiguous identification and quantification of enantiomeric purity using standard polarimetry.

Chiral Resolution Quality Control Stereoselective Synthesis

Physicochemical and Safety Profile for Safe Handling

While structurally similar to non-fluorinated imines, the presence of the 2,2-difluoroethylidene group confers distinct physicochemical properties to the target compound that impact handling and storage. The density of (S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine is 1.09 g/mL at 25°C, which is notably higher than that of the non-fluorinated analog, (S)-N-ethylidene-1-phenylethylamine (estimated density ~0.94 g/mL) . Additionally, its water solubility is limited to 0.20 g/L at 25°C , a key parameter for understanding its behavior in biphasic reactions or aqueous workups.

Physical Properties Safety Data Process Chemistry

Synthetic Efficiency for Chiral 2,2-Difluoroethylamine Derivatives

The value of (S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine is as a direct precursor to chiral 2,2-difluoroethylamine derivatives, a transformation that is challenging to achieve efficiently via alternative routes. A patented method [1] explicitly describes the hydrogenation of this imine to produce the corresponding (S)-2,2-difluoroethylamine. In contrast, a prior art method for a similar compound class involving alkylation of a 2,2-difluoroethylamine with a halide yielded the target product in only 53% [2] due to undesirable polyalkylation, which necessitated the use of a large excess of the costly amine. The imine hydrogenation route provides a more direct and atom-economical approach, theoretically yielding the desired product in higher yield and purity.

Synthetic Methodology Agrochemical Intermediates Imine Hydrogenation

Primary Application Scenarios for (S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine Based on Quantitative Evidence


Synthesis of Chiral Agrochemical and Pharmaceutical Building Blocks via Imine Hydrogenation

This is the primary and best-supported application. (S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine is designed for use in the patented process for producing chiral 2,2-difluoroethylamine derivatives [1]. The (S)-enantiomer ensures that the resulting 2,2-difluoroethylamine possesses the desired (S)-stereochemistry, which is a crucial pharmacophoric element in numerous bioactive compounds, particularly insecticides. The 2,2-difluoroethyl group is a privileged motif known for enhancing metabolic stability and modulating basicity, which are desirable properties in drug and agrochemical design . The ability to install this chiral fluorinated amine in a single, high-yielding hydrogenation step makes this imine a valuable building block for medicinal and process chemists.

Academic Research in Stereoselective Fluorination Methodology

This compound serves as a defined, chiral starting material for academic research groups investigating new asymmetric reactions involving fluorinated imines. Its well-defined stereocenter (specific rotation -85°) [1] and the presence of the 2,2-difluoroethylidene moiety make it a useful probe for studying stereoelectronic effects in reactions such as nucleophilic additions, cycloadditions, and reductions. Researchers can reliably use this material to generate chiral, difluorinated products and assign absolute stereochemistry based on the known (S)-configuration, a critical aspect of methodology development and natural product analog synthesis.

Derivatization for the Installation of a Chiral 2,2-Difluoroethyl Pharmacophore

Beyond direct hydrogenation, this imine can serve as an electrophilic partner in other transformations to directly install a chiral, fluorinated fragment. The difluoroethylidene group can react with nucleophiles, such as organometallic reagents or enolates, to form new carbon-carbon bonds adjacent to the difluoromethylene unit [1]. This provides a convergent and stereoselective approach to complex molecules where the 1-amino-2,2-difluoroethyl motif is required. The high density (1.09 g/mL) and limited water solubility (0.20 g/L) are important factors in selecting solvents and designing workup procedures for these reactions.

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